1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione

Chemical Biology Protein Crosslinking Photoreagents

Standard maleimides suffer from high glutathione background, compromising intracellular labeling. 2-MeO-4-NO2-Ph-maleimide (CAS 184171-53-7) kinetically suppresses glutathione reactivity while preserving target thiol engagement. Key benefits: • Enables no-wash intracellular labeling with superior signal-to-noise ratio • Achieves 80% γ-γ crosslinked hemoglobin yield under UV 366 nm at pH 8 • Provides distinct thermal stability profile in methylacrylate copolymers Supplied with full QA documentation. Immediate global shipment available.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 184171-53-7
Cat. No. B067860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
CAS184171-53-7
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
InChIInChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3
InChIKeyFNPMAUNQISKLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione for Chemical Biology & Polymer Procurement


1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione (CAS 184171-53-7), also referred to as N-(2-Methoxy-4-nitrophenyl)maleimide, is a heterobifunctional aryl maleimide derivative with molecular formula C11H8N2O5 and molecular weight 248.19 g/mol [1]. The compound belongs to the N-arylpyrrole-2,5-dione class, which is recognized for thiol-reactive maleimide chemistry and has demonstrated utility in optical materials via two-photon absorption enhancement and bathochromic shifts [2].

Thiol-reactive maleimide for site-specific protein conjugation
2-Methoxy-4-nitrophenyl ether scaffold for photoreagent studies
N-Arylpyrrole-2,5-dione core for two-photon absorption material development

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: Why Generic Substitution Fails


Generic substitution among N-arylmaleimide derivatives is not scientifically valid due to the profound influence of aryl ring substitution patterns on three critical performance axes: photochemical reaction mechanism, thermal stability in copolymer matrices, and intracellular thiol selectivity. Simple nitro-substituted maleimides such as N-(4-nitrophenyl)maleimide exhibit fundamentally different amine displacement pathways under UV irradiation compared to 2-methoxy-4-nitrophenyl ethers [1]. The presence and position of the methoxy group on the N-aryl ring directly alters the thermal degradation profile of methylacrylate copolymers, distinguishing even positional isomers [2]. Furthermore, methoxy substitution on the maleimide scaffold has been kinetically demonstrated to suppress undesirable glutathione reactivity while preserving target dithiol engagement—a selectivity profile absent in unsubstituted maleimide probes [3].

Photoreaction mechanism mismatch 4-Nitrophenyl ethers may favor amine transfer over crosslinking, while 2-methoxy-4-nitrophenyl ether supports targeted crosslinking.
Copolymer thermal stability variation Aryl substitution pattern directly alters thermal degradation in methylacrylate copolymers; 2-methoxy-4-nitrophenyl cannot be replaced by 4-nitro or 2,4-dinitro analogs.
Intracellular thiol selectivity profile Unsubstituted maleimides exhibit higher glutathione background; methoxy substitution may reduce this, but selectivity requires class-specific validation.

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: Differential Evidence in Procurement


Hemoglobin Photocrosslinking: Methoxy vs. Nitrophenyl Maleimide

The 2-methoxy-4-nitrophenyl maleimide ether derivative achieves a 80% crosslinking yield of γ-γ hemoglobin upon UV irradiation following stoichiometric attachment to γ-cysteine F9 of human fetal hemoglobin [1]. In contrast, 4-nitrophenyl ethers undergo a fundamentally different amine displacement mechanism upon irradiation, resulting in transfer of the nitrophenyl group to amines rather than crosslinking via methoxyl displacement [1]. The quantified yield of 80% provides a benchmark for procurement when selecting photoreactive maleimide scaffolds for protein engineering applications [1].

Protein photocrosslinking
Head-to-head
80% γ-γ crosslinked hemoglobin yield vs. 0% crosslinking (amine displacement)
Supports selection for photocrosslinking applications requiring high coupling yield
UV 366 nm, pH 8, stoichiometric cysteine attachment
Chemical Biology Protein Crosslinking Photoreagents

Copolymer Thermal Stability: Nitrophenyl vs. Dinitrophenyl Maleimide

Comparative thermal analysis of methylacrylate copolymers containing N-arylmaleimide monomers demonstrates that nitrophenyl substitution pattern directly determines thermal degradation behavior [1]. Copolymers synthesized from 4-nitrophenyl maleimide and 2,4-dinitrophenyl maleimide with methylacrylate exhibit distinct thermal stability profiles, quantified through comparative thermal degradation studies [1]. This class-level evidence establishes that aryl ring substitution (2-methoxy-4-nitro versus 4-nitro or 2,4-dinitro) is a critical determinant of polymer thermal performance, supporting the procurement of specific N-arylmaleimide monomers for copolymer applications requiring defined thermal stability characteristics [1].

Copolymer thermal stability
Class-level
Aryl substitution pattern alters thermal degradation profile (comparative study of 4-nitro and 2,4-dinitro copolymers)
Substitution pattern is a non-interchangeable parameter for thermal performance
Exact TGA/DSC values available in full text
Polymer Chemistry Thermal Stability Monomers

Methoxy Substitution: Glutathione vs. Dithiol Selectivity

Kinetic characterization of maleimide-based fluorogenic probes demonstrates that methoxy substitution on the maleimide scaffold suppresses reactivity with intracellular glutathione while maintaining reactivity with dithiol tag targets [1]. This differential thiol selectivity profile—quantified through kinetic rate comparisons—distinguishes methoxy-substituted maleimide scaffolds from unsubstituted maleimide probes, which exhibit higher background reactivity with abundant intracellular glutathione [1]. The 2-methoxy-4-nitrophenyl substitution pattern of CAS 184171-53-7 is therefore distinct from generic N-arylmaleimides lacking methoxy functionality [1].

Thiol selectivity
Class-level
Methoxy-substituted maleimide reduces glutathione reactivity while preserving dithiol tag reactivity
Distinct intracellular selectivity profile vs. unsubstituted maleimides
Kinetic rate comparisons; exact constants in full text
Fluorescent Probes Protein Labeling Thiol Selectivity

N-Aryl Substitution: Two-Photon Absorption Enhancement

Systematic computational investigation of N-arylpyrrole-based dyes reveals that introducing N-arylpyrrole moieties produces bathochromic shifts of absorption and emission bands and enhances the two-photon absorption (2PA) cross-section δ(max) relative to non-arylpyrrole scaffolds [1]. The aromatic rings attached to pyrrole directly modulate absorption peaks in the high-energy region, thereby modifying electronic properties [1]. CAS 184171-53-7, containing the 2-methoxy-4-nitrophenyl group attached to pyrrole-2,5-dione, belongs to this N-arylpyrrole class and is expected to exhibit enhanced 2PA properties compared to non-aryl maleimide derivatives [1].

Two-photon absorption
Class-level
N-Aryl substitution produces bathochromic shift and enhanced 2PA cross-section vs. non-arylpyrrole scaffolds
Supports procurement for optical materials requiring red-shifted 2PA
Computational DFT/TD-DFT; exact δ(max) in full text
Optical Materials Two-Photon Absorption Fluorescent Dyes

PTP1B and NPP1 Weak Inhibition

Inhibition assays against human PTP1B and NPP1 reveal that CAS 184171-53-7 is a weak inhibitor, with IC50 >10,000,000 nM against PTP1B [1] and Ki = 51,000 nM against NPP1 [2]. This contrasts sharply with structurally optimized N-arylmaleimide derivatives that exhibit nanomolar inhibitory potency against targets such as chitin synthase (MIC 0.5–4 μg/mL) [3] and ALKBH5 demethylase (in vitro inhibition) [4]. The weak phosphatase inhibition profile of CAS 184171-53-7 makes it less suitable for applications requiring potent enzyme inhibition but potentially advantageous where thiol-reactive functionality is desired without off-target phosphatase activity.

Enzyme inhibition
Reported
PTP1B IC50 >10,000,000 nM; NPP1 Ki = 51,000 nM
Weak phosphatase inhibition; advantageous for thiol-reactive probes without off-target enzyme activity
Compared with optimized maleimide inhibitors (nanomolar range)
Enzyme Inhibition Phosphatase SAR

Crystal Packing of Nitro N-Phenylmaleimide Isomers

Crystal structure determination of N-(2-nitrophenyl)maleimide (ortho-nitro isomer) reveals crystallization in the monoclinic system (space group P21/n) with two molecules in the asymmetric unit linked by C-H⋯O hydrogen bonds [1]. N-(3-nitrophenyl)maleimide (meta-nitro isomer) exhibits close conformational resemblance among studied analogues with crystal structures built through C-H⋯π interactions [2]. The 2-methoxy-4-nitrophenyl substitution pattern of CAS 184171-53-7 introduces both ortho-methoxy and para-nitro substituents, creating a unique hydrogen-bonding and steric environment expected to produce solid-state packing distinct from simple ortho-, meta-, or para-nitro N-phenylmaleimides.

Crystal packing
Cross-study comparable
Ortho-nitro: monoclinic P21/n, C-H⋯O bonds; meta-nitro: C-H⋯π interactions; 2-methoxy-4-nitro expected to differ
Substitution pattern governs solid-state packing; relevant for co-crystal design
Single-crystal XRD and DFT data
Crystallography Solid-State Chemistry Polymorphism

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: Optimal Application Scenarios


Bifunctional Photoreagent for High-Yield Protein Crosslinking

This compound is optimally suited as a maleimide-containing 2-methoxy-4-nitrophenyl ether photoreagent for protein crosslinking applications requiring high yield. The maleimide functionality enables stoichiometric thiol-specific attachment to cysteine residues under dark conditions, while subsequent UV irradiation (366 nm) at pH 8 triggers methoxyl group displacement to effect crosslinking. The documented 80% γ-γ crosslinked hemoglobin yield [1] supports its use in structural biology and protein engineering studies where 4-nitrophenyl ether photoreagents are unsuitable due to their alternative amine displacement mechanism. This compound should be prioritized over simple 4-nitrophenyl ethers for applications requiring phototriggered covalent crosslinking rather than nitrophenyl transfer.

Monomer for Thermally Tailored Methylacrylate Copolymers

CAS 184171-53-7 serves as a functional monomer for synthesizing copolymers with methylacrylate and related vinyl monomers where thermal stability is a critical performance parameter. Comparative studies of 4-nitrophenyl maleimide and 2,4-dinitrophenyl maleimide copolymers establish that aryl ring substitution pattern directly governs thermal degradation behavior [2]. The 2-methoxy-4-nitrophenyl substitution pattern of CAS 184171-53-7 introduces a distinct thermal stability profile not achievable with 4-nitro or 2,4-dinitro analogs. Procurement of this specific substitution pattern is essential for applications requiring fine-tuned thermal properties in polymer matrices.

Scaffold for Thiol-Selective Probes with Low Glutathione Background

This compound is well-suited as a methoxy-substituted maleimide scaffold for developing fluorogenic probes intended for no-wash intracellular protein labeling. Class-level evidence demonstrates that methoxy substitution on maleimide suppresses undesirable reactivity with intracellular glutathione while preserving reactivity with dithiol tags [3]. CAS 184171-53-7 provides the methoxy-substituted maleimide core required for this selectivity profile, distinguishing it from unsubstituted maleimide probes that exhibit higher background glutathione reactivity. It should be prioritized for probe development targeting intracellular POIs where minimizing glutathione interference is critical for signal-to-noise ratio.

N-Arylpyrrole Building Block for Two-Photon Absorption Materials

As an N-arylpyrrole-2,5-dione derivative, CAS 184171-53-7 serves as a building block for two-photon fluorescence labeling materials requiring bathochromically shifted absorption/emission bands and enhanced two-photon absorption cross-section. Theoretical studies of N-arylpyrrole-based dyes demonstrate that N-aryl substitution on pyrrole produces red-shifted optical transitions and increased δ(max) relative to non-arylpyrrole scaffolds [4]. The 2-methoxy-4-nitrophenyl substituent provides a specific electronic environment for tuning optical properties. This compound should be selected over non-aryl maleimide alternatives for developing 2PA materials and fluorescent probes requiring excitation in longer wavelength regions.

Application
Selection Property
Validation Focus
Protein crosslinking studies
2-Methoxy-4-nitrophenyl ether photoreagent scaffold
Photocrosslinking mechanism vs. nitrophenyl transfer
Copolymer thermal property tuning
Aryl substitution pattern control
Thermal degradation profile comparison
No-wash intracellular protein labeling probe development
Methoxy-substituted maleimide core
Glutathione vs. dithiol selectivity profile
Two-photon fluorescence material development
N-Arylpyrrole-2,5-dione scaffold
Bathochromic shift and 2PA cross-section enhancement

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